(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a cyclopropylpyrimidinyl group and an octahydro-naphthyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the cyclopropylpyrimidinyl group. Common synthetic routes may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylpyrimidinyl Group: This step may involve coupling reactions using reagents such as cyclopropylpyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, may be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects might be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores.
Cyclopropylpyrimidine Derivatives: Compounds containing the cyclopropylpyrimidine moiety.
Uniqueness
The uniqueness of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol lies in its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-15-3-5-16-8-12(15)9-19(6-4-15)14-7-13(11-1-2-11)17-10-18-14/h7,10-12,16,20H,1-6,8-9H2/t12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKSLILDRRADF-WFASDCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4(CCNCC4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NC=N2)N3CC[C@]4(CCNC[C@H]4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.